Thiophene-2-sulfonylacetonitrile CAS number 175137-62-9
Thiophene-2-sulfonylacetonitrile CAS number 175137-62-9
CAS Number: 175137-62-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available data and a scientifically inferred synthesis protocol for Thiophene-2-sulfonylacetonitrile. As of the date of this publication, there is a notable absence of peer-reviewed research detailing the synthesis, comprehensive characterization, and biological applications of this specific compound. The experimental protocols and potential applications described herein are based on established chemical principles and data from related compounds, and should be treated as hypothetical until experimentally verified.
Introduction
Thiophene-2-sulfonylacetonitrile is a heterocyclic organic compound incorporating a thiophene ring, a sulfonyl group, and a nitrile functional group. The presence of these moieties suggests its potential utility as a building block in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities.[1] Notably, commercial suppliers suggest that Thiophene-2-sulfonylacetonitrile may serve as a substituent in the synthesis of inhibitors for the kidney urea transporter UT-B.[2] This guide aims to consolidate the available physicochemical data, propose a viable synthetic route, and discuss the potential applications of this compound.
Physicochemical Properties
The known physical and chemical properties of Thiophene-2-sulfonylacetonitrile are summarized in the table below. This data is primarily sourced from chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 175137-62-9 | [2] |
| Molecular Formula | C₆H₅NO₂S₂ | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Melting Point | 77 °C | [2] |
| Appearance | Off-White to Pale Beige Solid | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Storage Temperature | 2-8°C | [2] |
Proposed Synthesis
Caption: Proposed two-step synthesis of Thiophene-2-sulfonylacetonitrile.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of 2-(Thiophen-2-ylthio)acetonitrile (Precursor)
This protocol is adapted from general procedures for the S-alkylation of thiols.
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Materials:
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Thiophene-2-thiol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Bromoacetonitrile
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexane
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Procedure:
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of thiophene-2-thiol (1.0 equivalent) in anhydrous THF dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
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Cool the reaction mixture back to 0 °C and add bromoacetonitrile (1.1 equivalents) dropwise.
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Stir the reaction mixture at room temperature overnight.
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Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to yield 2-(thiophen-2-ylthio)acetonitrile.
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Protocol 2: Oxidation to Thiophene-2-sulfonylacetonitrile (Target Compound)
This protocol is based on the common oxidation of thioethers to sulfones using m-CPBA.
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Materials:
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2-(Thiophen-2-ylthio)acetonitrile
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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-
Procedure:
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Dissolve 2-(thiophen-2-ylthio)acetonitrile (1.0 equivalent) in DCM at 0 °C.
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Add m-CPBA (2.2 - 2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or flash column chromatography to afford Thiophene-2-sulfonylacetonitrile.
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Spectral Properties (Predicted)
Experimentally determined spectral data for Thiophene-2-sulfonylacetonitrile are not available in the public domain. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.
| Technique | Expected Characteristics |
| ¹H NMR | The thiophene ring protons are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The methylene (-CH₂-) protons adjacent to the sulfonyl group would likely appear as a singlet in the range of δ 4.0-5.0 ppm, deshielded by the electron-withdrawing sulfonyl and nitrile groups.[3][4] |
| ¹³C NMR | Carbons of the thiophene ring are expected in the aromatic region (δ 120-150 ppm). The nitrile carbon (-C≡N) would appear around δ 115-120 ppm, and the methylene carbon (-CH₂-) would be in the range of δ 50-60 ppm. |
| IR Spectroscopy | A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.[5] The sulfonyl (S=O) group should exhibit two strong stretching bands, one symmetric and one asymmetric, in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[6][7] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 187. Common fragmentation patterns for sulfonyl compounds include the loss of SO₂ (64 Da).[8][9][10] |
Potential Applications and Biological Relevance
While no specific biological studies on Thiophene-2-sulfonylacetonitrile have been published, its chemical structure suggests potential areas of investigation.
Urea Transporter (UT-B) Inhibition
As mentioned, a key potential application is in the synthesis of UT-B inhibitors.[2] UT-B is a membrane protein that facilitates the transport of urea across cell membranes and is involved in the urinary concentrating mechanism.[11] Small-molecule inhibitors of UT-B are being investigated as a novel class of diuretics ("urearetics") for conditions like congestive heart failure and SIADH (Syndrome of Inappropriate Antidiuretic Hormone).[12] Thiophene-containing compounds have been explored as inhibitors of urease, an enzyme involved in urea breakdown, and other urea-related biological processes.[1]
Caption: Hypothesized logical pathway for the application of Thiophene-2-sulfonylacetonitrile.
Safety and Handling
Based on available Safety Data Sheets (SDS), Thiophene-2-sulfonylacetonitrile is a hazardous substance.
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Hazard Statements: Toxic if inhaled. Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Standard laboratory safety protocols should be strictly followed when handling this compound.
Conclusion
Thiophene-2-sulfonylacetonitrile (CAS 175137-62-9) is a commercially available compound with potential as a synthetic intermediate, particularly in the development of novel pharmaceuticals such as UT-B inhibitors. The lack of published literature necessitates a cautious approach, and the synthetic protocols and applications discussed in this guide should be considered theoretical. Further experimental investigation is required to fully elucidate the chemical and biological properties of this compound and to validate its potential in drug discovery and other scientific fields.
References
- 1. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]
- 3. compoundchem.com [compoundchem.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. aaqr.org [aaqr.org]
- 11. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-Molecule Inhibitors of Urea Transporters [escholarship.org]
